NFAT-Selective Pathway Inhibition vs. Dual NFAT/NF-κB Suppression
KRM-III selectively inhibits NFAT activation while sparing NF-κB signaling, distinguishing it from pan-TCR inhibitors that suppress both pathways. In Jurkat T cells stimulated via TCR or PMA/ionomycin, KRM-III at 5 μM abrogated NFAT transcriptional activity but showed no inhibitory effect on NF-κB activation [1]. This pathway selectivity contrasts with broader inhibitors that simultaneously block NF-κB-dependent gene expression programs, which may introduce divergent functional outcomes in T-cell differentiation and inflammatory cytokine production studies [1].
| Evidence Dimension | NFAT vs. NF-κB inhibition specificity |
|---|---|
| Target Compound Data | NFAT: inhibited; NF-κB: no inhibition (5 μM) |
| Comparator Or Baseline | Pan-TCR inhibitors: typically inhibit both NFAT and NF-κB pathways |
| Quantified Difference | Qualitative pathway selectivity: NFAT inhibited, NF-κB unaffected |
| Conditions | Jurkat T cells; TCR stimulation or PMA/ionomycin activation; luciferase reporter assays for NFAT and NF-κB transcriptional activity |
Why This Matters
NFAT-selective inhibition allows researchers to dissect TCR-proximal signaling modules without confounding effects on NF-κB-dependent processes, a critical advantage for mechanism-of-action studies in T-cell biology.
- [1] Jung EJ, et al. Oral administration of 1,4-aryl-2-mercaptoimidazole inhibits T-cell proliferation and reduces clinical severity in the murine experimental autoimmune encephalomyelitis model. J Pharmacol Exp Ther. 2009 Dec;331(3):1005-13. doi:10.1124/jpet.109.154948. View Source
